

Application Notes and Protocols: Carotegrast Methyl for Mesalazine-Refractory Ulcerative Colitis

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Compound of Interest		
Compound Name:	Carotegrast	
Cat. No.:	B1668454	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides a detailed overview of the clinical application and scientific basis for the use of **carotegrast** methyl in patients with moderately active ulcerative colitis (UC) who have had an inadequate response or intolerance to mesalazine (also known as 5-aminosalicylic acid or 5-ASA).

Introduction

Carotegrast methyl (trade name Carogra®) is an orally administered small-molecule α4-integrin antagonist. It represents a targeted therapeutic approach for ulcerative colitis, a chronic inflammatory bowel disease. Unlike the broader anti-inflammatory effects of mesalazine, carotegrast methyl specifically inhibits the migration of inflammatory cells into the gut mucosa. This document outlines the mechanisms of action of both drugs, summarizes the key clinical trial data for carotegrast methyl in the context of mesalazine failure, and provides a detailed protocol for a pivotal Phase 3 study.

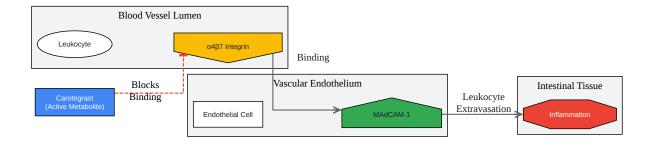
Mechanisms of Action

Carotegrast Methyl: α4-Integrin Antagonist

Carotegrast methyl is a prodrug that is converted in the liver to its active form, carotegrast.[1] The active metabolite exerts its anti-inflammatory effect by antagonizing α 4-integrin.[2][3] This



antagonism blocks the interaction of $\alpha 4\beta 1$ integrin with Vascular Cell Adhesion Molecule-1 (VCAM-1) and, more importantly for UC, the interaction of $\alpha 4\beta 7$ integrin with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[2][4] MAdCAM-1 is primarily expressed on the vascular endothelial cells of the gastrointestinal tract. By blocking this interaction, **carotegrast** methyl selectively inhibits the trafficking and infiltration of lymphocytes into the inflamed intestinal tissue, thereby reducing mucosal inflammation.[4][5]



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Mechanism of Action for Carotegrast Methyl.

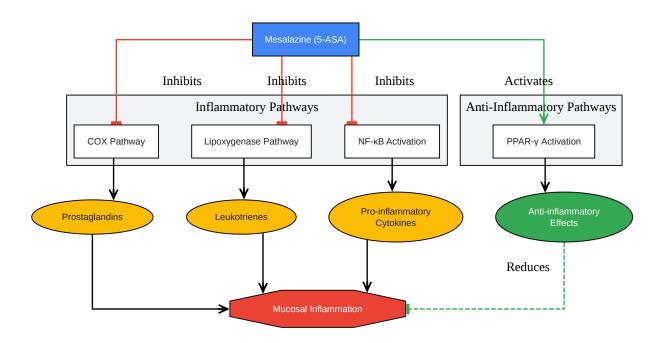
Mesalazine: Broad Anti-Inflammatory Agent

The exact mechanism of mesalazine is not fully understood but is known to be multifactorial, acting topically on the colonic mucosa.[6][7] Its primary anti-inflammatory effects are attributed to:

- Inhibition of Pro-inflammatory Mediators: Mesalazine inhibits the cyclooxygenase (COX) and lipoxygenase pathways, reducing the production of prostaglandins and leukotrienes, which are key drivers of inflammation.[7][8][9]
- Modulation of Transcription Factors: It can activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory properties.[6] Additionally, it may inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that controls the expression of many pro-inflammatory genes.[6][9]



 Antioxidant Properties: Mesalazine can act as a scavenger of free radicals, which may contribute to reducing tissue damage in the inflamed gut.



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Multi-faceted Mechanism of Action for Mesalazine.

Data Presentation: Clinical Trial Results

The following tables summarize quantitative data from a pivotal Phase 3 clinical trial of **carotegrast** methyl (AJM300) and representative data from studies on high-dose mesalazine for moderately active UC.

Table 1: Efficacy of Carotegrast Methyl in Mesalazine-Refractory UC (Phase 3 Study - NCT03531892)[2][5][10] [11][12][13]



Endpoint (at Week 8)	Carotegrast Methyl (960 mg TID) (n=102)	Placebo (n=101)	Odds Ratio (95% CI)	p-value
Primary Endpoint				
Clinical Response ¹	45%	21%	3.30 (1.73–6.29)	0.00028
Secondary Endpoints				
Symptomatic Remission ²	31%	15%	2.59 (1.23–5.47)	0.010
Endoscopic Improvement ³	55%	27%	3.42 (1.82–6.43)	0.0001
Endoscopic Remission ⁴	29%	13%	2.76 (1.24–6.13)	0.010
Mucosal Healing⁵	38%	19%	2.66 (1.33–5.32)	0.004

¹Reduction in Mayo Clinic score of ≥30% and ≥3 points, with a decrease in rectal bleeding subscore of ≥1 point or a rectal bleeding subscore of 0 or 1. ²Stool frequency subscore of 0 and rectal bleeding subscore of 0. ³Mayo endoscopic subscore of 0 or 1. 4 Mayo endoscopic subscore of 0. 5 Defined as a Mayo endoscopic subscore of 0 or 1.

Table 2: Representative Efficacy of High-Dose Mesalazine in Moderately Active UC



Study / Formulation	Dose	Endpoint (Time)	Remission Rate	Comparator
Kamm et al. / MMX Mesalazine[4]	4.8 g/day	Combined Clinical & Endoscopic Remission (8 weeks)	36.0%	Placebo (22.8%)
ASCEND II / Eudragit-S- coated[4]	4.8 g/day	Treatment Success (6 weeks)	71.8%	2.4 g/day (59.2%)
Meucci et al. / Oral + Topical[8] [10]	4g oral + 2g rectal	Clinical Remission (6 weeks)	75%	N/A
Flourié et al. / Prolonged- release	4 g/day (OD)	Clinical & Endoscopic Remission (8 weeks)	52.1%	2g BD (41.8%)

Note: Direct comparison between trials is not possible due to differences in study design, patient populations, and endpoint definitions.

Experimental Protocols

Protocol: Phase 3, Multicenter, Randomized, Double-Blind, Placebo-Controlled Study of Carotegrast Methyl (AJM300)

This protocol is based on the design of the AJM300/CT3 study (NCT03531892).[2][5][11][12] [13][14]

1. Objective: To evaluate the efficacy and safety of **carotegrast** methyl as induction therapy for patients with moderately active ulcerative colitis who have an inadequate response or intolerance to mesalazine.



2. Study Design:

- A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Conducted at 82 hospitals and clinics in Japan.
- Consisted of a treatment phase (8 weeks) and an open-label extension/re-treatment phase.
- 3. Patient Population:
- Inclusion Criteria:
 - Age 18-75 years.
 - Diagnosed with ulcerative colitis.
 - Moderately active disease, defined by a Mayo Clinic score of 6 to 10 (inclusive).
 - Mayo endoscopic subscore of ≥2.
 - Mayo rectal bleeding subscore of ≥1.
 - Documented inadequate response or intolerance to oral mesalazine (≥2.4 g/day).
- Exclusion Criteria:
 - Severe or fulminant colitis.
 - Use of corticosteroids, immunomodulators, or biologic agents within a specified washout period.
 - History of major surgery of the colon.
 - Clinically significant infection.
- 4. Randomization and Blinding:
- 203 eligible patients were randomly assigned in a 1:1 ratio to receive either carotegrast methyl or placebo.

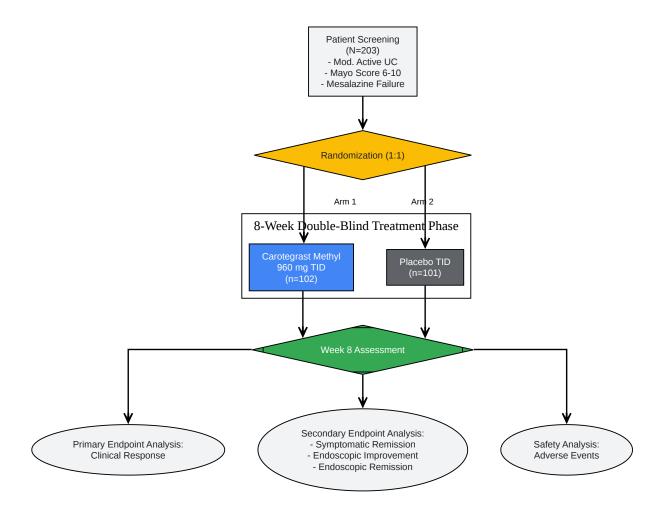


- Randomization was stratified by Mayo Clinic score (6-7 vs. 8-10) and prior use of corticosteroids.
- Patients, investigators, site staff, and sponsor personnel were masked to the treatment assignment.
- 5. Investigational Product and Dosing:
- Treatment Group: Carotegrast methyl 960 mg.
- · Control Group: Matching placebo.
- Administration: Administered orally, three times per day, for 8 weeks.
- 6. Efficacy Assessments:
- Primary Endpoint: Clinical response at Week 8, defined as a reduction in the total Mayo
 Clinic score of at least 30% and at least 3 points from baseline, accompanied by a decrease
 in the rectal bleeding subscore of at least 1 point or an absolute rectal bleeding subscore of
 0 or 1.
- Secondary Endpoints (at Week 8):
 - Symptomatic remission (stool frequency subscore of 0 and rectal bleeding subscore of 0).
 - Endoscopic improvement (Mayo endoscopic subscore of 0 or 1).
 - Endoscopic remission (Mayo endoscopic subscore of 0).
 - Changes in partial Mayo score and individual subscores.
- 7. Safety Assessments:
- Monitoring of adverse events (AEs) and serious adverse events (SAEs).
- Vital signs, physical examinations, and clinical laboratory tests (hematology, serum chemistry, urinalysis).



8. Statistical Analysis:

- The primary efficacy analysis was performed on the full analysis set, including all randomized patients who received at least one dose of the study drug.
- The proportion of patients meeting the primary endpoint was compared between the carotegrast methyl and placebo groups using a chi-squared test. An odds ratio and its 95% confidence interval were calculated.





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Workflow of the **Carotegrast** Methyl Phase 3 Trial.

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